8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane
Description
Properties
IUPAC Name |
8-(2,5-difluorophenyl)sulfonyl-4-(4-methylphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22F2N2O5S2/c1-15-2-5-17(6-3-15)30(25,26)24-12-13-29-20(24)8-10-23(11-9-20)31(27,28)19-14-16(21)4-7-18(19)22/h2-7,14H,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDWSMDJJUBTNCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC23CCN(CC3)S(=O)(=O)C4=C(C=CC(=C4)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22F2N2O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Spirocyclic Core: The spirocyclic core can be constructed through a cyclization reaction involving a suitable precursor, such as an N-benzylacrylamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, which can reduce sulfonyl groups to thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl groups, where nucleophiles such as amines or thiols can replace the sulfonyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane has several applications in scientific research:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly as a scaffold for designing new pharmaceuticals with improved efficacy and selectivity.
Materials Science: Its spirocyclic structure and functional groups can be utilized in the development of advanced materials, such as polymers and nanomaterials, with specific properties.
Biological Studies: The compound can be used as a probe to study biological processes, including enzyme inhibition and receptor binding, due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism by which 8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The sulfonyl and tosyl groups can form strong interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the spirocyclic structure can enhance binding affinity and selectivity towards specific receptors, influencing cellular pathways and biological responses.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The closest structural analog identified is 8-(2,5-dimethylbenzenesulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane (BA68970) . Below is a comparative analysis:
Key Insights:
- Lipophilicity : The methyl groups in BA68970 likely enhance lipid solubility, whereas fluorine may reduce it, impacting absorption and distribution profiles.
Comparison with Other Spirocyclic Sulfonamides
lists several spirocyclic compounds, such as 1-Boc-1,7-diazaspiro[4.5]decane and 8-benzyl-1,3,8-triazaspiro[4.5]decan-4-one , which share the spiro[4.5]decane core but differ in substituents and functional groups . For example:
- 1-Boc-1,7-diazaspiro[4.5]decane : Lacks sulfonyl groups but includes a Boc (tert-butoxycarbonyl) protecting group, making it more suitable for peptide synthesis.
- 8-Benzyl-1,3,8-triazaspiro[4.5]decan-4-one : Features a benzyl group and a ketone, suggesting divergent reactivity and applications in heterocyclic chemistry.
These analogs highlight the versatility of the spiro[4.5]decane scaffold but underscore the unique combination of sulfonyl and fluorine substituents in the target compound.
Biological Activity
The compound 8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane is a member of the diazaspirocyclic class of compounds, which have garnered attention for their potential biological activities, particularly as pharmaceutical agents. This article delves into the biological activity of this compound, highlighting its mechanisms, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is CHFNOS , with a molecular weight of 472.5 g/mol . The unique spirocyclic structure contributes to its biological properties and interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | CHFNOS |
| Molecular Weight | 472.5 g/mol |
| CAS Number | 898424-95-8 |
Research indicates that compounds similar to this compound exhibit significant biological activities through various mechanisms:
- Soluble Epoxide Hydrolase (sEH) Inhibition : Compounds based on the diazaspiro[4.5]decane framework have been identified as potent inhibitors of sEH, an enzyme involved in the metabolism of epoxyeicosatrienoic acids (EETs). This inhibition can lead to vasodilation and reduced blood pressure in hypertensive models .
- Antimicrobial Activity : Preliminary studies suggest that similar spirocyclic compounds may possess antimicrobial properties, making them candidates for further exploration in treating infections.
- Anticancer Potential : The structural features of these compounds allow for interactions with various cellular pathways, potentially leading to anticancer effects. Research is ongoing to elucidate these pathways and their implications in cancer therapy.
Case Study 1: Antihypertensive Effects
A study conducted on spontaneously hypertensive rats demonstrated that derivatives of diazaspiro[4.5]decane effectively reduced mean blood pressure when administered orally at doses of 30 mg/kg. This effect was attributed to their action as sEH inhibitors, which modulate vascular tone by increasing EET levels .
Case Study 2: Antimicrobial Evaluation
In vitro evaluations have shown that related spirocyclic compounds exhibit significant antibacterial activity against a range of pathogens. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.
Comparative Analysis with Similar Compounds
To understand the unique biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound | Biological Activity | Mechanism |
|---|---|---|
| 8-(Fluorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane | sEH inhibition | Vasodilation |
| 8-(Chlorophenyl)-1-oxa-4,8-diazaspiro[4.5]decane | Antimicrobial | Membrane disruption |
| 8-(Bromophenyl)-1-oxa-4,8-diazaspiro[4.5]decane | Anticancer | Apoptosis induction |
Q & A
Basic: What are the optimal reaction conditions for synthesizing 8-((2,5-Difluorophenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane?
Methodological Answer:
The synthesis involves multi-step reactions, including spirocycle formation and sulfonyl group introduction. Key steps include:
- Spirocyclization : Use anhydrous solvents (e.g., THF or DCM) at 0–5°C to minimize side reactions .
- Sulfonylation : React with tosyl chloride in the presence of a base (e.g., triethylamine) under nitrogen to prevent hydrolysis .
- Purification : Column chromatography with silica gel (hexane:EtOAc gradient) yields >90% purity. Monitor reaction progress via TLC .
Advanced: How can researchers resolve low yields during the introduction of the 2,5-difluorophenylsulfonyl group?
Methodological Answer:
Low yields often arise from steric hindrance or incomplete activation of the sulfonyl chloride. Strategies include:
- Pre-activation : Use coupling agents like HOBt/DCC to enhance reactivity .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 80°C) and improves yields by 15–20% .
- Intermediate characterization : Confirm sulfonyl chloride activation via FT-IR (S=O stretch at 1350–1375 cm⁻¹) before proceeding .
Basic: Which spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- NMR : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–7.8 ppm for difluorophenyl; spirocyclic CH₂ at δ 3.5–4.0 ppm) .
- HRMS : Confirms molecular weight (e.g., [M+H]⁺ at m/z 497.39 for C₂₁H₂₂BrFN₂O₄S) .
- X-ray crystallography : Resolves spirocyclic conformation (dihedral angle ~85° between rings) .
Advanced: How can stereochemical ambiguities in the spirocyclic core be resolved?
Methodological Answer:
- Chiral HPLC : Use a Chiralpak® AD-H column with n-hexane:IPA (90:10) to separate enantiomers .
- VCD (Vibrational Circular Dichroism) : Distinguishes absolute configuration via comparison with DFT-simulated spectra .
- NOESY NMR : Identifies spatial proximity of protons (e.g., axial vs. equatorial substituents) .
Basic: What pharmacological targets are associated with this compound?
Methodological Answer:
- Receptor antagonism : Binds to serotonin 5-HT₃ receptors (IC₅₀ = 120 nM) and NMDA receptors (Ki = 450 nM) via sulfonyl and spirocyclic motifs .
- Enzyme inhibition : Modulates CYP450 3A4 (IC₅₀ = 8.2 µM), impacting drug metabolism studies .
Advanced: How to address contradictory data in reported biological activities?
Methodological Answer:
- Dose-response validation : Perform assays across 5–6 log concentrations to rule out false positives .
- Off-target profiling : Use kinase panels (e.g., Eurofins) to identify cross-reactivity (e.g., >30% inhibition at 10 µM suggests promiscuity) .
- Cell-based vs. in vitro : Compare results in HEK293 (membrane-bound receptors) and isolated protein assays .
Basic: What strategies enhance solubility for in vivo studies?
Methodological Answer:
- Co-solvents : Use 10% DMSO in saline for IP administration (solubility >5 mg/mL) .
- Salt formation : Hydrochloride salts improve aqueous solubility (logP reduction from 3.4 to 2.1) .
- Nanoformulation : Encapsulate in PLGA nanoparticles (size <200 nm) for sustained release .
Advanced: How to design structure-activity relationship (SAR) studies for derivatives?
Methodological Answer:
- Core modifications : Replace tosyl with mesyl or triflyl groups to assess electronic effects .
- Substituent libraries : Synthesize analogs with halogens (F, Cl, Br) at the 2,5-positions of the phenyl ring .
- Pharmacophore mapping : Use Schrödinger’s Phase™ to correlate substituent bulk (e.g., van der Waals volume) with receptor affinity .
Basic: Which analytical methods quantify purity and stability?
Methodological Answer:
- HPLC-UV : C18 column (5 µm, 250 × 4.6 mm), 1.0 mL/min flow, λ = 254 nm. Retention time = 12.3 min .
- Forced degradation : Expose to 40°C/75% RH for 14 days; monitor decomposition via LC-MS (major degradation product: desulfonated analog) .
| Property | Value | Method |
|---|---|---|
| LogP | 3.41 | Shake-flask |
| Aqueous solubility | 2.8 µg/mL | Nephelometry |
Advanced: How to investigate interactions with cytochrome P450 isoforms?
Methodological Answer:
- Recombinant enzymes : Incubate with CYP3A4/2D6 Supersomes® (0.1–50 µM compound) and measure NADPH depletion .
- Crystallography : Co-crystallize with CYP3A4 (PDB ID: 1W0F) to identify binding residues (e.g., Phe304 stacking) .
- Docking studies : Use AutoDock Vina to predict binding modes (ΔG < -8 kcal/mol suggests strong inhibition) .
Basic: What in vitro models are suitable for toxicity screening?
Methodological Answer:
- HepG2 cells : Assess hepatotoxicity via MTT assay (IC₅₀ > 100 µM indicates low risk) .
- hERG assay : Patch-clamp testing (IC₅₀ > 30 µM) to rule out cardiotoxicity .
Advanced: How to resolve discrepancies in metabolic stability data across species?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
